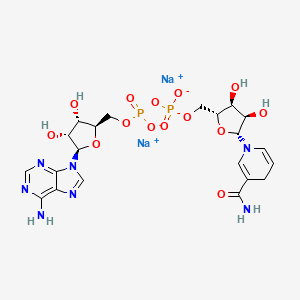

NADH, disodium salt hydrate

Description

Significance of Nicotinamide (B372718) Adenine (B156593) Dinucleotide as a Coenzyme in Biological Systems

Nicotinamide Adenine Dinucleotide is indispensable for life, functioning primarily as a coenzyme in hundreds of oxidation-reduction (redox) reactions that are central to metabolism. nih.govahajournals.org It acts as a crucial carrier of electrons, shuttling them between molecules to facilitate energy production. nad.com

Key functions of NAD as a coenzyme include:

Energy Metabolism: NAD is a cornerstone of cellular energy metabolism, playing an essential role in catabolic processes like glycolysis, the citric acid cycle (Krebs cycle), and fatty acid oxidation. nih.govchemicalbook.com During these pathways, it accepts high-energy electrons from the breakdown of nutrients. youtube.com

ATP Production: The reduced form, NADH, donates these electrons to the mitochondrial electron transport chain, a process that drives the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.govpromegaconnections.com

Cofactor for Dehydrogenases: A large group of enzymes called oxidoreductases, particularly dehydrogenases, require NAD to catalyze redox reactions. wikipedia.org

Beyond its role in redox reactions, NAD⁺ is also a critical substrate for several families of non-redox enzymes. This signaling function links the cell's metabolic state to a wide range of cellular processes. ahajournals.org

Sirtuins: These enzymes use NAD⁺ to remove acetyl groups from proteins, a key post-translational modification that regulates gene expression, DNA repair, and metabolic control. nih.govmdpi.com

Poly(ADP-ribose) polymerases (PARPs): When DNA damage occurs, PARPs consume large amounts of NAD⁺ to synthesize poly(ADP-ribose) chains that signal for and recruit DNA repair machinery. chemicalbook.comnih.gov

CD38 and CD157: These enzymes utilize NAD⁺ to generate second messengers like cyclic ADP-ribose (cADPr), which are involved in regulating intracellular calcium signaling. mdpi.comnih.gov

The dual role of NAD as both a metabolic cofactor and a signaling molecule places it at a critical intersection of cellular function, governing processes from energy balance and DNA maintenance to cellular senescence and immune responses. nih.gov

Overview of Oxidized (NAD⁺) and Reduced (NADH) Forms in Research Contexts

NAD exists in two distinct forms: an oxidized form (NAD⁺) and a reduced form (NADH). nih.gov The interconversion between these two states is fundamental to its function as an electron carrier. nad.com

NAD⁺ (Oxidized Form): In its oxidized state, NAD⁺ acts as an electron acceptor or an oxidizing agent. wikipedia.org It accepts a hydride ion (a proton and two electrons) from substrate molecules during catabolic reactions, becoming reduced to NADH. nih.govnad.com

NADH (Reduced Form): As the reduced form, NADH is electron-rich and serves as an electron donor or a reducing agent. nad.comwikipedia.org It carries the high-energy electrons captured during nutrient breakdown to the electron transport chain for ATP synthesis, thereby being oxidized back to NAD⁺. promegaconnections.com

The balance between the oxidized and reduced forms, known as the NAD⁺/NADH ratio, is a critical indicator of the cell's redox state and metabolic health. promegaconnections.comnumberanalytics.com This ratio is not static and varies between cellular compartments, reflecting the specific metabolic activities occurring within them.

A high NAD⁺/NADH ratio generally signifies an oxidative environment, which is favorable for catabolic processes like glycolysis and is necessary to meet high energy demands. promegaconnections.com

A low NAD⁺/NADH ratio indicates a more reductive state, which can be associated with altered metabolic conditions. promegaconnections.com

Dysregulation of the NAD⁺/NADH ratio is linked to a variety of cellular impairments and is a subject of intense research in the context of metabolic disorders, neurodegenerative diseases, and the aging process itself. nih.govpromegaconnections.com Understanding the dynamics of this redox couple is essential for research into cellular metabolism and the development of therapeutic strategies targeting NAD-dependent pathways. nih.gov

Table 1: Comparison of NAD⁺ and NADH

| Feature | NAD⁺ (Oxidized Form) | NADH (Reduced Form) |

|---|---|---|

| Full Name | Nicotinamide Adenine Dinucleotide | Reduced Nicotinamide Adenine Dinucleotide |

| Role in Redox Reactions | Oxidizing Agent (Electron Acceptor) | Reducing Agent (Electron Donor) |

| Primary Function | Accepts electrons during catabolism (e.g., glycolysis, Krebs cycle) | Donates electrons to the electron transport chain for ATP production |

| Energy State | Lower energy state | Higher energy state (carries high-energy electrons) |

| Cellular Processes | Substrate for Sirtuins, PARPs, CD38 | Fuel for oxidative phosphorylation |

| Metabolic State Association | High ratio (NAD⁺/NADH) associated with high energy demand and catabolism | Low ratio (NAD⁺/NADH) associated with a reductive state |

Propriétés

Key on ui mechanism of action |

NADH is synthesized by the body and thus is not an essential nutrient. It does require the essential nutrient nicotinamide for its synthesis, and its role in energy production is certainly an essential one. In addition to its role in the mitochondrial electron transport chain, NADH is produced in the cytosol. The mitochondrial membrane is impermeable to NADH, and this permeability barrier effectively separates the cytoplasmic from the mitochondrial NADH pools. However, cytoplasmic NADH can be used for biologic energy production. This occurs when the malate-aspartate shuttle introduces reducing equivalents from NADH in the cytosol to the electron transport chain of the mitochondria. This shuttle mainly occurs in the liver and heart. |

|---|---|

Numéro CAS |

606-68-8 |

Formule moléculaire |

C21H29N7O14P2.2Na C21H29N7Na2O14P2 |

Poids moléculaire |

711.4 g/mol |

Nom IUPAC |

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C21H29N7O14P2.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25);;/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1 |

Clé InChI |

BCRIEPRHSZGQQO-WUEGHLCSSA-N |

SMILES isomérique |

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] |

SMILES canonique |

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] |

melting_point |

140.0-142.0 °C 140.0 - 142.0 °C |

Autres numéros CAS |

606-68-8 |

Description physique |

Solid |

Origine du produit |

United States |

Biochemical Roles and Mechanisms of Nicotinamide Adenine Dinucleotide

Nicotinamide (B372718) Adenine (B156593) Dinucleotide as a Key Electron Carrier in Redox Reactions

A primary and essential function of Nicotinamide Adenine Dinucleotide is its role as a soluble electron carrier in metabolic redox reactions. nad.comwikipedia.org In its oxidized state, NAD+, it acts as an oxidizing agent, accepting electrons from other molecules to become reduced to NADH. nad.comwikipedia.org Conversely, NADH serves as a reducing agent, donating these electrons. wikipedia.org This capacity to cycle between oxidized and reduced states allows NAD to facilitate the transfer of electrons between different metabolic reactions, which is crucial for the generation of energy. nad.comlibretexts.org

Mechanism of Hydride Ion Transfer

The core of NAD's function as an electron carrier lies in its ability to accept or donate a hydride ion (H-), which consists of a proton and two electrons. libretexts.orglibretexts.org In oxidation reactions, a substrate molecule is oxidized by an enzyme, and in the process, two electrons and a proton are transferred as a hydride ion to the nicotinamide ring of the NAD+ molecule, reducing it to NADH. libretexts.orgyoutube.com

The positively charged nitrogen atom in the nicotinamide ring of NAD+ acts as an "electron sink," facilitating the acceptance of the hydride. libretexts.orgyoutube.com The reaction is stereospecific, with enzymes catalyzing the transfer of the hydride to or from either the pro-R or the pro-S face of the nicotinamide ring. nih.govlibretexts.org This transfer can be envisioned as a nucleophilic addition to the carbonyl-like group of the nicotinamide ring, a process that occurs without the generation of a free hydride ion intermediate. libretexts.org The reduced form, NADH, can then donate this hydride to another molecule in a subsequent reductive reaction, thereby regenerating NAD+. libretexts.orglibretexts.org

Role in Cellular Bioenergetics

NAD is indispensable for cellular bioenergetics, the processes by which cells generate and utilize energy. nih.govalliedacademies.org It is a central coenzyme in major catabolic pathways, including glycolysis, the citric acid cycle (Krebs cycle), and fatty acid oxidation. nih.govalliedacademies.org During the breakdown of glucose and other fuel molecules in these pathways, NAD+ accepts high-energy electrons, becoming NADH. nih.govnad.comnumberanalytics.com

This newly formed NADH then carries these electrons to the mitochondrial electron transport chain (ETC). nih.govnih.gov In the ETC, NADH donates its electrons to the first complex, initiating a series of redox reactions that pump protons across the inner mitochondrial membrane. nih.gov This process, known as oxidative phosphorylation, creates a proton gradient that drives the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.govnumberanalytics.com The regeneration of NAD+ from NADH during this process is critical for glycolysis to continue producing ATP. nih.gov The heart, being a highly metabolic organ with a large number of mitochondria, has one of the highest levels of NAD in the body, underscoring its importance in energy-demanding tissues. researchgate.net

| Metabolic Pathway | Role of NAD | Key Outcome |

| Glycolysis | NAD+ is reduced to NADH during the oxidation of glyceraldehyde-3-phosphate. nih.gov | Generation of ATP and pyruvate (B1213749). NADH carries electrons to the ETC. |

| Citric Acid Cycle | NAD+ is reduced to NADH in several steps, including the conversion of isocitrate, α-ketoglutarate, and malate (B86768). nih.gov | Production of NADH and FADH2 for the ETC, and ATP/GTP. |

| Oxidative Phosphorylation | NADH donates electrons to Complex I of the ETC, becoming re-oxidized to NAD+. nih.gov | Drives the synthesis of the majority of cellular ATP. |

| Fatty Acid Oxidation | NAD+ is reduced to NADH during the oxidation of β-hydroxyacyl-CoA. nih.gov | Breaks down fatty acids to produce acetyl-CoA, NADH, and FADH2 for energy. |

Non-Redox Dependent Enzymatic Functions of Nicotinamide Adenine Dinucleotide

Beyond its role in electron transport, NAD+ is also a critical substrate for several families of enzymes that are not involved in redox reactions. nih.govwikipedia.org These enzymes cleave the NAD+ molecule to utilize its ADP-ribose moiety in various cellular signaling and regulatory processes. mdpi.com Key NAD+-consuming enzyme families include sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38/157 ectoenzymes. researchgate.netnih.gov These reactions are crucial for processes like DNA repair, gene expression, and calcium signaling. nih.govresearchgate.net

ADP-Ribosylation Reactions

ADP-ribosylation is a post-translational modification where enzymes known as ADP-ribosyltransferases (ARTs) transfer one or more ADP-ribose units from NAD+ to target molecules, most commonly proteins. nih.govresearchgate.net This process releases nicotinamide (Nam). nih.govfrontiersin.org The addition of the negatively charged ADP-ribose group can significantly alter the target protein's structure and function. nih.gov This modification is reversible and plays a vital role in numerous cellular events, including DNA damage response, transcription regulation, and apoptosis. researchgate.netfrontiersin.org

In mono-ADP-ribosylation (MARylation), a single unit of ADP-ribose is transferred from NAD+ to an acceptor protein. nih.govnih.gov This reaction is catalyzed by mono(ADP-ribosyl)transferases (mARTs). nih.gov The ADP-ribose moiety can be attached to various amino acid residues, including arginine, cysteine, aspartate, and glutamate. mdpi.com

This modification is involved in regulating a wide range of cellular processes. nih.gov For example, the enzyme ARTD10 (also known as PARP10) is a well-studied mono-ADP-ribosyltransferase that plays a role in signaling pathways and protein stability. nih.gov Sirtuins, such as SIRT6 and SIRT7, also exhibit mono-ADP-ribosylating activity in addition to their primary deacetylase function. nih.gov The availability of NAD+ is a limiting factor for these enzymes, linking cellular metabolism directly to these signaling and regulatory events. nih.gov

Poly(ADP-ribosyl)ation (PARylation) is a more complex modification where multiple ADP-ribose units are linked together to form long, often branched, polymers on a target protein. nih.govnih.gov This process is primarily carried out by poly(ADP-ribose) polymerases (PARPs), with PARP1 being the most prominent member. nih.govresearchgate.net

PARP1 is activated by DNA damage. mdpi.comnih.gov Upon activation, it uses NAD+ as a substrate to synthesize poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, such as histones. researchgate.netfrontiersin.org The accumulation of negatively charged PAR chains at sites of DNA damage serves as a scaffold to recruit DNA repair proteins. nih.gov This process, however, leads to significant consumption of cellular NAD+ pools. nih.govresearchgate.net The synthesis of PAR is a dynamic process, and the direction of chain elongation is a subject of detailed biochemical study, with models proposing different mechanisms for the addition of new ADP-ribose units. nih.govresearchgate.net

| NAD-Consuming Enzyme Family | Function | Cellular Process |

| Sirtuins (e.g., SIRT1, SIRT6) | Lysine (B10760008) deacylases and mono(ADP-ribosyl)transferases. mdpi.comnih.gov | Gene expression, DNA repair, metabolism, aging. wikipedia.orgswolverine.com |

| PARPs (e.g., PARP1, PARP2) | Poly(ADP-ribosyl)transferases. nih.gov | DNA damage repair, cell death, inflammation. frontiersin.orgswolverine.com |

| mARTs (e.g., ARTD10) | Mono(ADP-ribosyl)transferases. nih.gov | Signal transduction, protein stability. nih.gov |

| CD38/CD157 | NAD+ glycohydrolases and cADPR synthases. mdpi.comnih.gov | Calcium signaling, immune response. nih.govresearchgate.net |

Sirtuin-Mediated Protein Deacetylation

Sirtuins are a family of class III histone deacetylases (HDACs) that are fundamentally dependent on NAD+ for their catalytic activity. researchgate.netingentaconnect.com Unlike other classes of HDACs that use a metal cofactor, sirtuins utilize NAD+ as a co-substrate to remove acetyl groups from lysine residues on both histone and non-histone proteins. nih.govnih.govresearchgate.net This deacetylation reaction is crucial for regulating a wide array of biological processes, including gene expression, energy metabolism, DNA repair, and lifespan. researchgate.netnih.gov

The mechanism involves the cleavage of NAD+ into nicotinamide and O-acetyl-ADP-ribose (OAADPR). researchgate.netnih.gov The acetyl group from the lysine residue is transferred to the ADP-ribose portion of NAD+. This unique catalytic mechanism directly links the cell's metabolic state (as reflected by NAD+ levels) to the regulation of protein function through deacetylation. youtube.com Consequently, sirtuin activity is sensitive to intracellular fluctuations of NAD+ and its precursor, nicotinamide, which acts as a feedback inhibitor. researchgate.netnih.gov The seven human sirtuins (SIRT1-7) are located in different cellular compartments—nucleus, cytoplasm, and mitochondria—allowing them to act on a diverse range of protein targets and influence numerous cellular pathways. researchgate.netnih.gov

Table 1: Key Aspects of Sirtuin-Mediated Deacetylation

| Feature | Description | Key References |

| Enzyme Class | Class III Histone Deacetylases (HDACs) | researchgate.net, ingentaconnect.com |

| Co-substrate | Nicotinamide Adenine Dinucleotide (NAD+) | nih.gov, nih.gov |

| Reaction | NAD+ is cleaved, and an acetyl group is removed from a lysine residue. | nih.gov, researchgate.net |

| Products | Deacetylated protein, Nicotinamide, O-acetyl-ADP-ribose | nih.gov, ingentaconnect.com |

| Regulation | Activity is dependent on cellular NAD+ levels and inhibited by nicotinamide. | youtube.com, nih.gov |

| Biological Roles | Regulation of gene expression, energy homeostasis, DNA repair, lifespan. | nih.gov, researchgate.net |

Cyclic ADP-Ribose Synthesis and Signal Transduction

Disodium (B8443419) nicotinamide adenine dinucleotide is the substrate for the synthesis of cyclic ADP-ribose (cADPR), a potent second messenger involved in intracellular calcium (Ca2+) signaling. nih.govwikipedia.org This conversion is catalyzed by enzymes known as ADP-ribosyl cyclases, with the mammalian protein CD38 being a prominent example. wikipedia.orgnih.gov These enzymes cleave the bond between nicotinamide and the ribose in NAD+ and then cyclize the molecule by forming a new bond between the adenine ring and the terminal ribose. nih.govresearchgate.netmolbiolcell.org

The resulting cADPR molecule acts on ryanodine (B192298) receptors located on the membrane of the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. wikipedia.orgnih.gov This mobilization of intracellular calcium is a fundamental signaling mechanism that controls a vast range of cellular processes, from muscle contraction to neurotransmission and gene expression. wikipedia.org The synthesis of cADPR from NAD+ represents a direct link between the cell's metabolic state and its calcium signaling pathways. nih.gov The same enzymes that synthesize cADPR, such as CD38, are often bifunctional and can also hydrolyze it to ADP-ribose (ADPR), which itself has signaling properties. nih.govwikipedia.orgnih.gov

Table 2: Synthesis and Function of Cyclic ADP-Ribose (cADPR)

| Aspect | Details | Key References |

| Precursor | Nicotinamide Adenine Dinucleotide (NAD+) | nih.gov, wikipedia.org |

| Enzyme | ADP-ribosyl cyclase (e.g., CD38) | wikipedia.org, nih.gov, molbiolcell.org |

| Product | Cyclic ADP-Ribose (cADPR) and Nicotinamide | researchgate.net, molbiolcell.org |

| Cellular Function | Second messenger for intracellular calcium (Ca2+) mobilization. | nih.gov, wikipedia.org |

| Mechanism of Action | Activates ryanodine receptors on the endoplasmic reticulum to release Ca2+. | wikipedia.org, nih.gov |

| Significance | Links cellular metabolism (NAD+ levels) to calcium-dependent signaling pathways. | nih.gov, researchgate.net |

Substrate for Bacterial DNA Ligases

In bacteria, NAD+ is an essential substrate for a specific class of DNA ligases, known as LigA. nih.govportlandpress.com These enzymes are critical for DNA replication, repair, and recombination, as they catalyze the formation of a phosphodiester bond to seal breaks in the DNA backbone. nih.govnih.gov The mechanism of bacterial DNA ligases is distinct from their counterparts in eukaryotes, archaea, and viruses, which utilize adenosine triphosphate (ATP) as the energy source. portlandpress.comnih.govasm.org

The bacterial NAD+-dependent DNA ligase reaction occurs in three steps:

The enzyme attacks NAD+, forming a covalent enzyme-adenylate (AMP) intermediate and releasing nicotinamide mononucleotide (NMN). asm.orgoup.com

The AMP moiety is transferred from the enzyme to the 5'-phosphate end of the nicked DNA. nih.govoup.com

The enzyme then catalyzes the attack of the 3'-hydroxyl end on the adenylated DNA, forming a phosphodiester bond and releasing AMP. nih.govnih.gov

This fundamental difference in cofactor requirement makes NAD+-dependent DNA ligases an attractive target for the development of novel broad-spectrum antibiotics, as inhibitors would be specific to bacterial enzymes without affecting human ATP-dependent ligases. nih.govresearchgate.net

Table 3: Comparison of DNA Ligase Cofactors

| Feature | Bacterial DNA Ligase (LigA) | Eukaryotic DNA Ligase |

| Cofactor | NAD+ | ATP |

| Role of Cofactor | Provides AMP for the ligation reaction | Provides AMP for the ligation reaction |

| Byproduct of Adenylation | Nicotinamide Mononucleotide (NMN) | Pyrophosphate (PPi) |

| Essentiality | Essential for viability in many bacteria | Essential for viability |

| Therapeutic Implication | A target for specific antibacterial drugs | Not a target for antibacterial drugs |

5'-Terminal RNA Capping Modification Research

Recent research has uncovered a novel role for nicotinamide adenine dinucleotide as a non-canonical 5'-terminal cap on RNA molecules in bacteria, yeast, and even mammals. wikipedia.orgnih.govbiorxiv.org This "NAD-capping" occurs during the initiation of transcription, where RNA polymerase can use NAD+ as a non-canonical initiating nucleotide (NCIN) instead of the canonical ATP. wikipedia.orgnih.gov

Unlike the traditional 7-methylguanosine (B147621) (m7G) cap found on eukaryotic mRNAs, which promotes stability and translation, the NAD+ cap appears to have a different function. wikipedia.orgnih.gov In eukaryotes, the NAD+ cap targets the RNA transcript for decay. wikipedia.orgnih.gov This process is facilitated by specific decapping enzymes, such as DXO (also known as Rai1), which efficiently remove the NAD+ cap, a process termed "deNADding". nih.govnih.gov The removal of the NAD+ cap leaves a 5'-monophosphate RNA, which is then susceptible to degradation. nih.gov

This discovery reveals a new layer of post-transcriptional regulation, directly linking the cellular metabolic state (NAD+ concentration) to RNA stability and turnover. nih.gov The dynamic nature of NAD+ capping suggests it could be a mechanism to rapidly adjust the transcriptome in response to physiological stimuli. nih.gov

Table 4: Characteristics of RNA Caps

| Feature | m7G Cap (Canonical) | NAD+ Cap (Non-Canonical) |

| Organisms | Eukaryotes | Bacteria, Eukaryotes |

| Formation | Capping enzyme complex acts on nascent RNA | Incorporated during transcription initiation by RNA polymerase |

| Function in Eukaryotes | Promotes RNA stability, nuclear export, and translation | Targets RNA for decay |

| Decapping Enzyme | DCP2 | DXO/Rai1 |

| Significance | Essential for mature mRNA function | Links cellular metabolism to RNA turnover and gene regulation |

Metabolic Pathways Involving Nicotinamide Adenine Dinucleotide

Nicotinamide (B372718) Adenine (B156593) Dinucleotide in Central Carbon Metabolism

NAD⁺ is a critical oxidizing agent in cellular respiration, accepting electrons during the catabolism of glucose and other fuel molecules. The resulting NADH carries these high-energy electrons to the electron transport chain, where their energy is harnessed for ATP synthesis. nih.govkhanacademy.org The balance between the oxidized and reduced forms, the NAD⁺/NADH ratio, is a crucial indicator of the cell's redox state and metabolic health. promegaconnections.com

Glycolysis, the initial stage of glucose breakdown, involves a key NAD⁺-dependent step. nih.gov The enzyme Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) catalyzes the oxidation of glyceraldehyde-3-phosphate, a three-carbon sugar. quora.com In this reaction, a molecule of NAD⁺ is reduced to NADH for each molecule of glyceraldehyde-3-phosphate that is oxidized. Since one molecule of glucose yields two molecules of glyceraldehyde-3-phosphate, a total of two NADH molecules are generated in this phase of glycolysis. nih.gov

Following glycolysis, pyruvate (B1213749), the end product, is transported into the mitochondria. Here, the pyruvate dehydrogenase complex (PDC) catalyzes the oxidative decarboxylation of pyruvate to form acetyl-CoA. This reaction is another critical point of NAD⁺ involvement, where NAD⁺ is reduced to NADH. nih.gov This step links glycolysis to the subsequent stages of cellular respiration.

Interactive Table: NAD⁺-Dependent Reactions in Glycolysis and Pyruvate Metabolism

| Pathway | Enzyme | Substrate | Product | Coenzyme Change |

| Glycolysis | Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Glyceraldehyde-3-phosphate | 1,3-Bisphosphoglycerate | NAD⁺ → NADH |

| Pyruvate Metabolism | Pyruvate Dehydrogenase Complex (PDC) | Pyruvate | Acetyl-CoA | NAD⁺ → NADH |

The Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle, is the central hub of cellular metabolism, occurring within the mitochondrial matrix. nih.gov This cycle completes the oxidation of glucose-derived acetyl-CoA. Several key enzymatic steps in the TCA cycle are dependent on NAD⁺ as an electron acceptor. quora.com

Specifically, three reactions in the TCA cycle involve the reduction of NAD⁺ to NADH:

Isocitrate dehydrogenase catalyzes the oxidation of isocitrate to α-ketoglutarate, generating one molecule of NADH. nih.gov

α-Ketoglutarate dehydrogenase , a multi-enzyme complex, converts α-ketoglutarate to succinyl-CoA, producing a second molecule of NADH.

Malate (B86768) dehydrogenase catalyzes the oxidation of malate to oxaloacetate, yielding the third molecule of NADH in the cycle. nih.gov

For each molecule of acetyl-CoA that enters the TCA cycle, three molecules of NADH are produced. quora.com

Interactive Table: NAD⁺-Dependent Dehydrogenases in the Tricarboxylic Acid Cycle

Oxidative phosphorylation is the final stage of cellular respiration, where the majority of ATP is produced. nih.gov This process takes place on the inner mitochondrial membrane and consists of the electron transport chain (ETC) and chemiosmosis. nih.gov The NADH molecules generated during glycolysis, pyruvate oxidation, and the TCA cycle are the primary electron donors to the ETC. khanacademy.org

At Complex I (NADH dehydrogenase) of the ETC, NADH is oxidized back to NAD⁺, releasing two electrons and a proton. nih.gov These high-energy electrons are passed along a series of protein complexes, with the energy released at each step used to pump protons from the mitochondrial matrix to the intermembrane space. This creates a proton gradient that drives the synthesis of ATP by ATP synthase. nih.gov The oxidation of one molecule of NADH by the electron transport chain is estimated to yield approximately 2.5 to 3 molecules of ATP. khanacademy.orgnih.gov

Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADP⁺/NADPH) Interconversion and Distinct Biological Roles

While structurally similar to NAD⁺, Nicotinamide Adenine Dinucleotide Phosphate (NADP⁺) and its reduced form, NADPH, have distinct roles in cellular metabolism. The key difference is an additional phosphate group on the 2' position of the adenosine (B11128) ribose moiety in NADP⁺. nih.gov This small structural change leads to a profound functional divergence.

The synthesis of NADP⁺ occurs through the phosphorylation of NAD⁺, a reaction catalyzed by the enzyme NAD⁺ kinase (NADK). wikipedia.org This enzyme utilizes ATP as the phosphate donor to convert NAD⁺ to NADP⁺. aacrjournals.org The activity of NADK is a critical regulatory point for maintaining the cellular pools of both NAD(H) and NADP(H). nih.gov

The regulation of NADK is complex and can be influenced by the redox state of the cell. wikipedia.org For instance, bacterial NADK can be allosterically inhibited by both NADPH and NADH. wikipedia.org In some cell types, NADK activity is stimulated by calcium/calmodulin binding. wikipedia.org

In contrast to the primary role of NADH in catabolic reactions (breaking down molecules), NADPH is the major electron donor in anabolic reactions, also known as reductive biosynthesis. nih.gov This involves the synthesis of complex molecules from simpler precursors. The cellular ratio of NADP⁺ to NADPH is kept very low, favoring the availability of NADPH for reductive processes. nih.gov

NADPH provides the reducing power for a variety of essential biosynthetic pathways, including:

Fatty acid synthesis: NADPH is a required cofactor for the fatty acid synthase complex, which catalyzes the production of fatty acids from acetyl-CoA and malonyl-CoA. nih.gov

Cholesterol and steroid hormone synthesis: Numerous enzymes in these pathways, such as HMG-CoA reductase, are NADPH-dependent. nih.gov

Nucleotide synthesis: The reduction of ribonucleotides to deoxyribonucleotides, a crucial step in DNA synthesis, is indirectly supported by NADPH. nih.gov

Interactive Table: Examples of NADPH-Dependent Enzymes in Reductive Biosynthesis

| Pathway | Enzyme | Function |

| Fatty Acid Synthesis | Fatty Acid Synthase | Catalyzes the synthesis of palmitate. |

| Cholesterol Synthesis | HMG-CoA Reductase | A key regulatory enzyme in cholesterol biosynthesis. |

| Steroidogenesis | NADPH-cytochrome P450 oxidoreductase | Involved in the synthesis of various steroid hormones. |

| Nucleotide Synthesis | Ribonucleotide Reductase | Reduces ribonucleotides to deoxyribonucleotides (indirectly dependent on NADPH for regeneration of its reducing equivalents). |

Oxidative Phosphorylation

Oxidative phosphorylation is the final stage of cellular respiration and the primary source of ATP in aerobic organisms. wikipedia.orgbyjus.com It consists of two main components: the electron transport chain and chemiosmosis. The NADH generated during glycolysis and the Krebs cycle donates its high-energy electrons to the first complex of the electron transport chain. khanacademy.orgnih.gov As these electrons are passed down a series of protein complexes, energy is released and used to pump protons across the inner mitochondrial membrane, creating an electrochemical gradient. khanacademy.orgnih.gov The flow of these protons back into the mitochondrial matrix through ATP synthase drives the synthesis of large amounts of ATP. nih.gov At the end of the chain, the electrons combine with oxygen to form water, and NADH is oxidized back to NAD+, ready to participate again in glycolysis and the Krebs cycle. khanacademy.org

NADPH in Antioxidant Defense Mechanisms

Nicotinamide Adenine Dinucleotide Phosphate (NADP+), and its reduced form, NADPH, are structurally similar to NAD+ and NADH but contain an additional phosphate group. This structural difference dictates its primary role in anabolic pathways and antioxidant defense, rather than catabolic reactions.

NADPH is a critical component of the cell's antioxidant defense system, providing the reducing power to regenerate key antioxidant molecules and to participate in detoxification reactions.

One of the primary roles of NADPH is to maintain a reduced pool of glutathione (B108866), a major cellular antioxidant. nih.gov The enzyme glutathione reductase utilizes NADPH to reduce oxidized glutathione (GSSG) back to its reduced form (GSH). wikipedia.orgnih.gov GSH can then detoxify reactive oxygen species (ROS) directly or act as a cofactor for glutathione peroxidases, which neutralize harmful molecules like hydrogen peroxide. quora.com

| Enzyme | Function | Role of NADPH |

|---|---|---|

| Glutathione Reductase | Reduces oxidized glutathione (GSSG) to reduced glutathione (GSH). wikipedia.orgnih.gov | Provides the reducing equivalent (electron donor). wikipedia.org |

| NADPH Oxidase (NOX) | Generates superoxide (B77818) radicals for immune defense and cell signaling. nih.govwikipedia.org | Serves as the electron donor for the production of superoxide. nih.gov |

Furthermore, NADPH is the essential cofactor for the NADPH oxidase (NOX) family of enzymes. nih.govwikipedia.org While often associated with the generation of ROS for immune defense against pathogens, the regulated activity of NOX enzymes is also involved in various cellular signaling pathways. portlandpress.commdpi.com The production of superoxide by NOX enzymes is a tightly controlled process that relies on the availability of NADPH as the electron donor. mdpi.com

| Coenzyme | Primary Form in the Cell | Primary Metabolic Role | Key Pathways |

|---|---|---|---|

| NAD | NAD+ | Catabolism (Oxidizing agent) | Glycolysis, Krebs Cycle, Oxidative Phosphorylation nih.govwikipedia.org |

| NADP | NADPH | Anabolism and Antioxidant Defense (Reducing agent) | Pentose (B10789219) Phosphate Pathway, Fatty Acid Synthesis, Antioxidant Regeneration frontiersin.org |

Biosynthesis of Nicotinamide Adenine Dinucleotide

De Novo Biosynthesis Pathways

De novo synthesis allows organisms to produce NAD from basic building blocks. There are two primary de novo pathways that converge on a common intermediate.

Tryptophan-Kynurenine Pathway

In mammals, the primary route for de novo NAD+ synthesis is the Tryptophan-Kynurenine Pathway, which catabolizes the essential amino acid L-tryptophan. nih.govnih.gov This pathway is responsible for the degradation of the majority of dietary tryptophan. nih.gov The initial and rate-limiting step is the oxidation of tryptophan to N-formylkynurenine, a reaction catalyzed by either tryptophan 2,3-dioxygenase (TDO) predominantly in the liver, or indoleamine 2,3-dioxygenase (IDO) in extrahepatic tissues. nih.govmdpi.com

Following a series of enzymatic conversions, the pathway yields an unstable intermediate, α-amino-β-carboxymuconate-ε-semialdehyde (ACMS). encyclopedia.pub ACMS stands at a critical metabolic fork; it can either undergo spontaneous cyclization to form quinolinic acid, which is a direct precursor to NAD+, or be further processed into metabolites destined for the tricarboxylic acid (TCA) cycle. mdpi.com The enzyme quinolinate phosphoribosyltransferase (QPRT) then converts quinolinic acid into nicotinic acid mononucleotide (NaMN), channeling it into the final steps of NAD+ synthesis. nih.govstanford.edu

Key Enzymes and Intermediates in the Tryptophan-Kynurenine Pathway

| Precursor/Intermediate | Enzyme | Product |

|---|---|---|

| L-Tryptophan | Tryptophan 2,3-dioxygenase (TDO) / Indoleamine 2,3-dioxygenase (IDO) | N-Formylkynurenine |

| N-Formylkynurenine | Formamidase | L-Kynurenine |

| L-Kynurenine | Kynurenine 3-monooxygenase (KMO) | 3-Hydroxykynurenine |

| 3-Hydroxykynurenine | Kynureninase | 3-Hydroxyanthranilic acid |

| 3-Hydroxyanthranilic acid | 3-hydroxyanthranilate 3,4-dioxygenase (HAAO) | α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) |

| α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) | Spontaneous Cyclization | Quinolinic Acid |

Nicotinic Acid Pathway

In contrast to the tryptophan-based pathway in eukaryotes, many bacteria, archaea, and some plants utilize a different de novo pathway that begins with the amino acid aspartate. researchgate.netmdpi.comresearchgate.net This pathway, sometimes referred to as the aspartate pathway, also culminates in the production of quinolinic acid. researchgate.net

The process is initiated by the enzyme L-aspartate oxidase (NadB), which oxidizes L-aspartate to form iminoaspartate (B1260514). mdpi.com Subsequently, quinolinate synthase (NadA) catalyzes the condensation of iminoaspartate with dihydroxyacetone phosphate (B84403) to produce quinolinic acid. mdpi.com From this point, the pathway merges with the final steps of the Tryptophan-Kynurenine pathway. Quinolinic acid is converted by quinolinate phosphoribosyltransferase (QPRT) to nicotinic acid mononucleotide (NaMN), which is then adenylated to form nicotinic acid adenine (B156593) dinucleotide (NaAD) and finally amidated to yield NAD+. mdpi.com

Nicotinamide (B372718) Adenine Dinucleotide Salvage Pathways

Salvage pathways are the primary mechanism for maintaining NAD+ levels in mammalian cells, recycling NAD+ precursors to conserve energy. frontiersin.org These pathways are crucial for replenishing NAD+ consumed by various enzymes.

Nicotinamide Salvage Route

This route recycles nicotinamide (Nam), a byproduct of NAD+-consuming enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs). acs.orgnih.gov

In mammals, the principal salvage pathway is governed by the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT). wikipedia.orgnih.govnih.gov This enzyme catalyzes the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN). wikipedia.org Following its synthesis, NMN is rapidly converted to NAD+ by a family of enzymes known as nicotinamide mononucleotide adenylyltransferases (NMNATs). nih.gov The NAMPT-mediated salvage pathway is responsible for producing the majority of NAD+ in mammals and is vital for cellular homeostasis. frontiersin.orgwikipedia.org

Key Steps in the NAMPT Pathway

| Substrate | Enzyme | Product |

|---|---|---|

| Nicotinamide | Nicotinamide Phosphoribosyltransferase (NAMPT) | Nicotinamide Mononucleotide (NMN) |

While mammals lack this enzyme, many bacteria, yeast, and plants possess a nicotinamidase, commonly known as PncA. nih.govacs.org This enzyme initiates a different salvage route by hydrolyzing nicotinamide into nicotinic acid (NA) and ammonia (B1221849). acs.org The resulting nicotinic acid is then processed through the Preiss-Handler pathway. nih.gov Nicotinic acid phosphoribosyltransferase (NAPRT) converts nicotinic acid to nicotinic acid mononucleotide (NaMN). nih.gov NaMN is then adenylated to nicotinic acid adenine dinucleotide (NaAD), and a final amidation step, catalyzed by NAD+ synthetase, produces NAD+. nih.gov This pathway is energetically more expensive than the two-step NAMPT pathway due to the additional ATP required for the final amidation step. nih.gov The presence of PncA in gut microbiota can influence host NAD+ metabolism by converting nicotinamide into nicotinic acid, which can then be used by the host. nih.govfrontiersin.orgresearchgate.net

Nicotinic Acid Salvage (Preiss-Handler) Pathway

The Preiss-Handler pathway is one of the key salvage routes for synthesizing Nicotinamide Adenine Dinucleotide (NAD+) from nicotinic acid (NA), a form of vitamin B3. researchgate.net This pathway, first described by Preiss and Handler, involves a sequence of three enzymatic reactions that convert NA into the essential coenzyme NAD+. researchgate.netqualialife.com

The pathway initiates with the conversion of nicotinic acid to nicotinic acid mononucleotide (NaMN). This reaction is catalyzed by the enzyme nicotinate (B505614) phosphoribosyltransferase (NAPRT), which transfers a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to NA. qualialife.comontosight.ai

In the second step, the adenylyl group from an ATP molecule is transferred to NaMN, resulting in the formation of nicotinic acid adenine dinucleotide (NaAD). researchgate.net This reaction is carried out by nicotinamide mononucleotide adenylyltransferase (NMNAT) enzymes, which are central to multiple NAD+ biosynthesis pathways. qualialife.comnih.gov

The final step in the Preiss-Handler pathway is the amidation of the nicotinic acid moiety of NaAD to a nicotinamide group, yielding NAD+. This conversion is catalyzed by NAD+ synthetase (NADS), which typically uses glutamine as the nitrogen donor in an ATP-dependent reaction. researchgate.netfrontiersin.org This pathway is crucial for maintaining NAD+ levels in various tissues, including the liver, kidneys, and heart. nih.govnih.gov

Nicotinamide Riboside Kinase (NRK) Pathway

A distinct and more recently discovered route for NAD+ synthesis is the Nicotinamide Riboside Kinase (NRK) pathway. This pathway utilizes nicotinamide riboside (NR), another form of vitamin B3, as the precursor. nih.govnih.gov The NRK pathway is a highly conserved two-step process that plays a significant role in utilizing both externally supplied and endogenously produced NR. nih.gov

The first and defining step of this pathway is the phosphorylation of NR to form nicotinamide mononucleotide (NMN). nih.govfrontiersin.org This reaction is catalyzed by nicotinamide riboside kinases (NRKs), with two primary isoforms identified in humans: NRK1 and NRK2. nih.govnih.gov These enzymes use ATP to add a phosphate group to NR. nih.gov

Once NMN is formed, it enters the final common step of NAD+ biosynthesis. The enzyme nicotinamide mononucleotide adenylyltransferase (NMNAT) catalyzes the conversion of NMN to NAD+. nih.govqualialife.com Interestingly, research suggests that the NRK pathway is also essential for the utilization of exogenous NMN, as NMN appears to be converted to NR before it can enter the cell, where it is then re-phosphorylated back to NMN by NRKs. frontiersin.org

Enzymology of Nicotinamide Adenine Dinucleotide Biosynthesis

The synthesis of NAD+ is governed by a series of specialized enzymes that catalyze the various steps in the de novo and salvage pathways. The efficiency and regulation of these enzymes are critical for maintaining cellular NAD+ pools, which are vital for energy metabolism, DNA repair, and cell signaling. frontiersin.orgontosight.ai

Nicotinamide Phosphoribosyltransferase (NAMPT)

Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that recycles nicotinamide (NAM), the byproduct of NAD+-consuming enzymes like sirtuins and PARPs, back into NAD+. frontiersin.orgnih.gov It catalyzes the conversion of NAM and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN). nih.govelisakits.co.uk This function is central to cellular NAD+ recycling and homeostasis. nih.gov

NAMPT exists in both intracellular (iNAMPT) and extracellular (eNAMPT) forms. frontiersin.org iNAMPT is crucial for maintaining cellular metabolism and mitochondrial function. frontiersin.org eNAMPT, on the other hand, has been shown to act as a cytokine and growth factor, playing a role in inflammatory processes. frontiersin.orgnih.gov The enzyme's activity is vital for supplying the NAD+ required by NAD-dependent deacetylases, known as sirtuins, forming a key regulatory axis in cellular stress defense. frontiersin.orgnih.gov

Nicotinamide Riboside Kinases (NRKs)

Nicotinamide Riboside Kinases (NRKs) are the key enzymes in the salvage pathway that converts nicotinamide riboside (NR) into NAD+. nih.govfrontiersin.org In humans, there are two main isoforms, NRK1 and NRK2, which catalyze the ATP-dependent phosphorylation of NR to yield nicotinamide mononucleotide (NMN). nih.govnih.gov

Structural and kinetic studies have revealed that while both enzymes have a high affinity for NR, their substrate specificities differ slightly. nih.gov Crystal structures of human NRK1 have shown that it can also phosphorylate nicotinic acid riboside (NaR) to nicotinic acid mononucleotide (NaMN), suggesting its potential role in alternative biosynthetic routes. nih.govuiowa.edu Although the NRK pathway can seem redundant in some tissues under basal conditions, it is essential for utilizing exogenous NR and plays a critical role in metabolic adaptations and regeneration. nih.govfrontiersin.org

Nicotinate Phosphoribosyltransferase (NAPRT/PncB)

Nicotinate Phosphoribosyltransferase (NAPRT), also known as PncB, is the initial and rate-limiting enzyme of the Preiss-Handler salvage pathway. nih.govgenecards.org It catalyzes the conversion of nicotinic acid (NA) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinic acid mononucleotide (NaMN). ontosight.ainih.gov

NAPRT activity is particularly important in tissues like the liver and intestine and is crucial for utilizing dietary niacin in the form of NA. nih.gov The expression of NAPRT allows cells to synthesize NAD+ via the Preiss-Handler pathway, which can be a vital alternative when the NAM-based salvage pathway is compromised. nih.gov Like NAMPT, NAPRT has also been identified as an extracellular mediator involved in inflammation, where it can bind to Toll-like receptor 4 (TLR4). nih.gov

Nicotinamide Mononucleotide Adenylyltransferase (NMNAT)

Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) is a central enzyme that catalyzes the final step in all major NAD+ biosynthetic pathways. nih.govuib.no It facilitates the reversible transfer of an adenylyl group from ATP to either NMN or NaMN to produce NAD+ or NaAD, respectively. nih.govontosight.ai

In mammals, there are three distinct NMNAT isoforms (NMNAT1, NMNAT2, and NMNAT3), each with a specific subcellular location, which points to non-redundant, organelle-specific functions. scilit.comnih.gov

NMNAT1 is exclusively located in the nucleus. nih.gov

NMNAT2 is found in the Golgi complex and cytoplasm. nih.gov

NMNAT3 resides in the mitochondria. nih.gov

This compartmentalization ensures that NAD+ is supplied where it is needed for specific processes, such as DNA repair in the nucleus or the electron transport chain in the mitochondria. nih.govnih.gov Each isoform is essential for cell survival and plays a critical role in modulating NAD+ levels within its specific compartment. nih.govscilit.com

Table 1: Key Enzymes in NAD+ Biosynthesis Pathways

| Enzyme | Abbreviation | Pathway | Reaction |

|---|---|---|---|

| Nicotinamide Phosphoribosyltransferase | NAMPT | Nicotinamide Salvage | Nicotinamide + PRPP → NMN + PPi |

| Nicotinamide Riboside Kinase | NRK | Nicotinamide Riboside Salvage | Nicotinamide Riboside + ATP → NMN + ADP |

| Nicotinate Phosphoribosyltransferase | NAPRT | Preiss-Handler (Nicotinic Acid Salvage) | Nicotinic Acid + PRPP → NaMN + PPi |

Table 2: Human NMNAT Isoforms and Their Cellular Location

| Isoform | Gene | Subcellular Location | Primary Function |

|---|---|---|---|

| NMNAT1 | NMNAT1 | Nucleus | Nuclear NAD+ synthesis, DNA repair support |

| NMNAT2 | NMNAT2 | Golgi Apparatus, Cytoplasm | Cytosolic & Golgi NAD+ pools, neuronal maintenance |

Table of Mentioned Compounds

| Compound Name |

|---|

| Disodium (B8443419) nicotinamide adenine dinucleotide |

| Nicotinamide adenine dinucleotide (NAD / NAD+) |

| Nicotinic acid |

| Nicotinamide |

| Nicotinamide riboside |

| Nicotinic acid mononucleotide (NaMN) |

| Nicotinic acid adenine dinucleotide (NaAD) |

| Nicotinamide mononucleotide (NMN) |

| 5-phosphoribosyl-1-pyrophosphate (PRPP) |

| Adenosine (B11128) triphosphate (ATP) |

NAD⁺ Synthetase (NADS/NadE)

NAD⁺ Synthetase (NADS), also known as nicotinamide adenine dinucleotide synthetase, is a crucial enzyme that catalyzes the final step in the de novo and Preiss-Handler pathways of NAD⁺ biosynthesis. ontosight.ainih.gov This enzyme is responsible for the amidation of nicotinic acid adenine dinucleotide (NaAD) to form NAD⁺. researchgate.netresearchgate.net

The enzymatic reaction is an essential juncture where both the de novo synthesis and salvage pathways converge. ebi.ac.ukebi.ac.uk In the de novo pathway, quinolinic acid is converted to nicotinic acid mononucleotide (NaMN), which is then adenylated to form NaAD. ebi.ac.ukebi.ac.uk In the salvage pathway, nicotinic acid is converted to NaMN and subsequently to NaAD. nih.govnih.gov NADS then completes the synthesis of NAD⁺ from this common intermediate, NaAD. nih.gov

The fundamental mechanism of ammonia-dependent NADS involves a substitution reaction where the carboxylate group of deamino-NAD (NaAD) attacks the gamma-phosphate of ATP, leading to the liberation of pyrophosphate. ebi.ac.uk Subsequently, ammonia acts as a nucleophile, attacking the carboxyl carbon of the phosphorylated intermediate, which results in the formation of NAD⁺ and the release of AMP. ebi.ac.uk

Nicotinamide Deamidase (PncA)

Nicotinamide Deamidase, encoded by the pncA gene, is an enzyme that plays a significant role in the NAD⁺ salvage pathway. nih.govresearcher.life Its primary function is to catalyze the hydrolysis of nicotinamide to nicotinic acid and ammonia. ontosight.aiwikipedia.org This conversion is a critical step that allows organisms to utilize nicotinamide, a byproduct of NAD⁺-consuming enzymatic reactions, for the synthesis of NAD⁺ via the Preiss-Handler pathway. nih.govnih.gov

In many prokaryotes, the pathway involving PncA and nicotinate phosphoribosyltransferase (PncB) is the primary route for utilizing both amidated (nicotinamide) and deamidated (nicotinic acid) precursors for NAD⁺ synthesis. nih.gov The enzyme is also of significant interest in the context of Mycobacterium tuberculosis, the causative agent of tuberculosis. In this bacterium, PncA is responsible for converting the prodrug pyrazinamide (B1679903) into its active form, pyrazinoic acid. nih.govnih.govjohnshopkins.edu Mutations within the pncA gene can lead to a loss of enzyme activity, resulting in resistance to this crucial antituberculosis drug. nih.govjohnshopkins.edutaylorandfrancis.com

Research into the properties of M. tuberculosis PncA has revealed that it is a monomeric protein with optimal activity at a pH of 7.0 and a temperature of 40°C. nih.gov Interestingly, it has been identified as a metalloenzyme containing both manganese (Mn²⁺) and iron (Fe²⁺) ions. nih.gov Site-directed mutagenesis studies have identified key amino acid residues essential for its catalytic activity and for metal ion binding. nih.govfrontiersin.org

| Enzyme Source | Km (µM) | kcat (s-1) |

|---|---|---|

| Saccharomyces cerevisiae | <120 | 0.3 - 4 |

| Caenorhabditis elegans (CePNC1) | <120 | 0.3 - 4 |

| Caenorhabditis elegans (CePNC2) | <120 | 0.3 - 4 |

| Plasmodium falciparum (PfNic) | <120 | 0.3 - 4 |

This table presents a summary of the Michaelis constant (Km) and catalytic rate constant (kcat) for nicotinamidases from different organisms, as reported in a study on their steady-state kinetics. nih.gov Note that the values for Borrelia burgdorferi (BbNic) deviated from this general pattern.

NAD⁺ Diphosphatases (Nudix Hydrolases)

The Nudix hydrolase superfamily comprises a large and diverse group of enzymes that catalyze the hydrolysis of a wide range of organic pyrophosphates. researchgate.netnih.gov The name "Nudix" is derived from nu cleoside di phosphate linked to some other moiety, X . oup.com These enzymes are characterized by a conserved sequence motif known as the Nudix box, which is involved in substrate binding and catalysis. frontierspartnerships.org

Nudix hydrolases play a crucial role in cellular metabolism by controlling the levels of various metabolites, including nucleotide coenzymes like NAD⁺ and its derivatives (NADH, NADP⁺), nucleotide sugars, and canonical and oxidized nucleoside di- and triphosphates. researchgate.nettandfonline.comnih.gov By hydrolyzing these molecules, they are thought to perform "housekeeping" functions, eliminating potentially toxic metabolic intermediates and regulating signaling pathways. tandfonline.comnih.gov

In the context of NAD⁺ metabolism, specific Nudix hydrolases can cleave NAD⁺ or its reduced form, NADH, into their constituent mononucleotides (NMN or NMNH) and AMP. researchgate.netnih.gov This degradative activity is a mechanism for regulating the intracellular concentrations and the ratio of NAD⁺ to NADH, which in turn can influence the activity of numerous NAD⁺-dependent enzymes and cellular processes. researchgate.net For example, the bacterial protein YjaD and the fungal protein NdxA have been shown to cleave NAD⁺ and NADH. nih.gov In mammals, several Nudix proteins (NUDT) have been identified with activity towards NAD⁺ and its derivatives. nih.govresearchgate.net For instance, NUDT12 and NUDT13 can act on NAD(H) and NADP(H), while NUDT5 and NUDT14 specifically cleave NADH. researchgate.netresearchgate.net

Furthermore, some Nudix hydrolases are involved in the processing of RNA molecules that have a non-canonical 5' cap. It has been discovered that NAD⁺ can be attached to the 5' end of some RNA molecules, and certain Nudix enzymes, such as mammalian Nudt12 and Nudt16, can decap these NAD-capped RNAs. oup.com This activity suggests a role for Nudix hydrolases in RNA metabolism and quality control. oup.com

| Nudix Hydrolase | Primary Substrate(s) | Location | Reference |

|---|---|---|---|

| NUDT5 | NADH, ADPR | - | researchgate.netresearchgate.net |

| NUDT9 | ADPR | - | researchgate.net |

| NUDT12 | NAD(H), NADP(H), NAD-capped RNA | Peroxisomes | researchgate.netnih.govoup.com |

| NUDT14 | NADH | - | researchgate.netresearchgate.net |

| NUDT16 | NAD⁺, NAD-capped RNA | - | researchgate.netoup.com |

This table summarizes the substrate specificity of several mammalian Nudix hydrolases involved in the metabolism of NAD and related molecules.

Catabolism and Degradation of Nicotinamide Adenine Dinucleotide

Enzymatic Degradation Mechanisms

A diverse group of enzymes utilizes NAD⁺ as a substrate, leading to its cleavage and the generation of various signaling molecules and byproducts. These enzymes are central to numerous physiological processes.

NAD⁺ Glycohydrolases (NADases: CD38, CD157)

CD38 and CD157 are multifunctional ectoenzymes that possess significant NAD⁺ glycohydrolase (NADase) activity. nih.gov Their primary catalytic function involves the hydrolysis of the glycosidic bond in NAD⁺, which results in the production of nicotinamide (B372718) (NAM) and adenosine (B11128) diphosphate-ribose (ADP-ribose). nih.govnih.gov CD38 is considered a major regulator of NAD⁺ levels in mammalian tissues. nih.govnih.gov

The expression and activity of CD38 have been shown to increase with age, contributing to the age-related decline in NAD⁺ levels and subsequent mitochondrial dysfunction. nih.gov This enzyme is predominantly located on the plasma membrane with its catalytic domain facing the extracellular space, suggesting a role in controlling systemic NAD⁺ levels. nih.gov Immune cells, such as macrophages, can express high levels of CD38, which can be induced by inflammation and contribute significantly to NAD⁺ breakdown. youtube.comnad.com

In addition to its NADase activity, CD38 can also degrade the NAD⁺ precursor, nicotinamide mononucleotide (NMN), into NAM and ribose-5-phosphate. nih.govnih.gov This dual role in degrading both NAD⁺ and its precursor highlights the pivotal role of CD38 in modulating NAD⁺ metabolism.

Table 1: Catalytic Activities of CD38 and CD157

| Enzyme | Primary Substrate | Primary Reaction | Products |

| CD38 | NAD⁺ | Glycohydrolysis | Nicotinamide (NAM), ADP-ribose (ADPR) |

| NMN | Hydrolysis | Nicotinamide (NAM), Ribose-5-phosphate | |

| NAD(P)⁺ | Base-exchange (acidic pH) | Nicotinic acid adenine (B156593) dinucleotide (phosphate) (NAAD(P)), NAM | |

| CD157 | NAD⁺ | Glycohydrolysis | Nicotinamide (NAM), ADP-ribose (ADPR) |

| Nicotinamide Riboside (NR) | Hydrolysis | Nicotinamide (NAM), Ribose |

This table summarizes the primary enzymatic reactions catalyzed by CD38 and CD157 involving NAD⁺ and its precursors.

Poly(ADP-Ribose) Polymerases (PARPs)

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair and the maintenance of genomic integrity. mdpi.comnih.gov Upon detecting DNA damage, PARP1, the most abundant member of this family, becomes activated and utilizes NAD⁺ as a substrate to synthesize poly(ADP-ribose) (PAR) chains on itself and other target proteins. nih.govmolbiolcell.orgbiorxiv.org This process, known as PARylation, consumes significant amounts of NAD⁺. nih.gov

The activation of PARPs in response to excessive DNA damage can lead to a substantial depletion of the cellular NAD⁺ pool. mdpi.comnih.gov This rapid consumption of NAD⁺ is a critical event that can impact cellular metabolism and even trigger a specific form of programmed cell death. nih.govnih.gov The cleavage of the glycosidic bond within NAD⁺ liberates nicotinamide and allows for the polymerization of the remaining ADP-ribose units. researchgate.net

Sirtuins (SIR2 Family)

Sirtuins are a family of NAD⁺-dependent protein deacetylases and deacylases that play vital roles in regulating a wide array of cellular processes, including gene expression, metabolism, and stress responses. nih.govnih.gov These enzymes couple the removal of acetyl or other acyl groups from lysine (B10760008) residues on target proteins to the hydrolysis of NAD⁺. nih.govmdpi.com

The reaction catalyzed by sirtuins yields a deacetylated or deacylated protein, nicotinamide (NAM), and O-acetyl-ADP-ribose. nih.gov This strict dependence on NAD⁺ as a co-substrate positions sirtuins as crucial sensors of the cell's energy and redox status. nih.gov By consuming NAD⁺, sirtuins can influence metabolic homeostasis and respond to changes in cellular energy levels. nih.gov The seven mammalian sirtuins (SIRT1-SIRT7) are localized to different subcellular compartments, allowing them to regulate a wide variety of protein targets.

ADP-Ribosyl Cyclases

ADP-ribosyl cyclases are enzymes that catalyze the conversion of NAD⁺ into cyclic ADP-ribose (cADPR), a potent second messenger involved in intracellular calcium signaling. nih.gov This reaction involves the intramolecular cyclization of NAD⁺ with the release of nicotinamide. nih.gov

While CD38 possesses some ADP-ribosyl cyclase activity, it primarily functions as an NAD⁺ glycohydrolase, producing mainly ADP-ribose. nih.govnih.gov In contrast, the Aplysia ADP-ribosyl cyclase is a well-characterized enzyme that efficiently produces cADPR from NAD⁺. nih.gov The generation of cADPR by these enzymes represents another pathway for NAD⁺ consumption, linking its metabolism to the regulation of intracellular calcium levels.

Extracellular Ectoenzymes (e.g., CD73, Nucleotide Pyrophosphatase/Phosphodiesterase 1)

In the extracellular space, NAD⁺ can be catabolized by a series of ectoenzymes. Nucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1) is a membrane-bound enzyme that can hydrolyze extracellular ATP and other nucleotides, including potentially impacting the extracellular NAD⁺ pool. wikipedia.orgresearchgate.net NPP1 hydrolyzes phosphodiester bonds and can cleave ATP to AMP and inorganic pyrophosphate. researchgate.net

Another key ectoenzyme, CD73 (ecto-5'-nucleotidase), is involved in the extracellular degradation pathway of NAD⁺ precursors. nih.gov Specifically, CD73 dephosphorylates extracellular nicotinamide mononucleotide (NMN) to nicotinamide riboside (NR). nih.gov This conversion is a crucial step for the subsequent transport of NR into the cell for NAD⁺ synthesis. Therefore, while not directly degrading NAD⁺, these ectoenzymes play a significant role in regulating the availability of its extracellular precursors.

Non-Enzymatic Degradation Pathways

Table 2: Summary of Major NAD⁺ Degrading Enzymes

| Enzyme Family | Primary Function | Subcellular Location | Key Products |

| NAD⁺ Glycohydrolases (CD38, CD157) | NAD⁺ hydrolysis, Calcium signaling | Plasma membrane (extracellular-facing), Intracellular membranes | Nicotinamide (NAM), ADP-ribose (ADPR), Cyclic ADP-ribose (cADPR) |

| Poly(ADP-Ribose) Polymerases (PARPs) | DNA repair, Genomic stability | Nucleus, Mitochondria | Nicotinamide (NAM), Poly(ADP-ribose) (PAR) |

| Sirtuins (SIR2 Family) | Protein deacetylation/deacylation, Metabolic regulation | Nucleus, Cytoplasm, Mitochondria | Nicotinamide (NAM), Deacylated protein, O-acetyl-ADP-ribose |

| ADP-Ribosyl Cyclases | Calcium signaling | Soluble, Membrane-associated | Nicotinamide (NAM), Cyclic ADP-ribose (cADPR) |

| Extracellular Ectoenzymes (NPP1, CD73) | Extracellular nucleotide metabolism | Plasma membrane (extracellular-facing) | AMP, Inorganic pyrophosphate (from ATP by NPP1); Nicotinamide Riboside (from NMN by CD73) |

This interactive table provides a summary of the main enzymatic families involved in NAD⁺ catabolism, their functions, locations, and products.

Hydrolytic Degradation (pH-Dependent Kinetics)

The hydrolytic stability of NAD is significantly dependent on the pH of the solution. The degradation kinetics and the primary products formed vary across different pH ranges. Generally, NAD solutions are relatively stable around a neutral pH but degrade rapidly in acidic or alkaline conditions. wikipedia.org

In acidic solutions with a pH below 6, the rate of NAD⁺ hydrolysis is largely independent of the pH. nih.gov The mechanism in this range often involves the cleavage of the pyrophosphate bond, which can lead to the formation of nicotinamide mononucleotide (NMN) and adenosine monophosphate (AMP).

Conversely, in the alkaline range between pH 7 and 11, the degradation rate of NAD⁺ becomes linearly dependent on the hydroxide (B78521) ion concentration. nih.gov Under these conditions, the primary degradation pathway involves the hydrolysis of the N-glycosidic bond linking the nicotinamide and ribose moieties. This cleavage results in the formation of nicotinamide and adenosine diphosphate (B83284) ribose (ADP-ribose). nih.govmolbiolcell.org Above pH 11, the rate of hydrolysis once again becomes independent of pH. nih.gov

The differential stability and degradation pathways at various pH levels are crucial considerations in both biological systems and in vitro applications of NAD.

Below is an interactive data table summarizing the pH-dependent degradation of NAD⁺.

Thermal Degradation and Associated Byproducts (e.g., ADP-ribose, Nicotinamide)

Temperature is another critical factor affecting the stability of NAD. Elevated temperatures accelerate the degradation of the molecule, primarily through the cleavage of the N-glycosidic bond. This thermal decomposition yields two main byproducts: adenosine diphosphate ribose (ADP-ribose) and nicotinamide. nih.govresearchgate.net This process is particularly relevant in thermophilic organisms and has been studied in hyperthermophilic archaea. researchgate.net

Research has shown that the degradation of NAD⁺ is significant at high temperatures. For instance, at 85°C in a buffer with a pH of 6.5, NAD⁺ has a calculated half-life of approximately 24.2 minutes. nih.gov At 100°C in a buffer with a pH of 7.6, the half-life of NAD⁺ is even shorter, at around 10 minutes. nih.gov The primary products consistently identified under these conditions are ADP-ribose and nicotinamide. nih.govresearchgate.net In contrast, ADP-ribose itself is more thermostable than NAD⁺ under the same conditions. nih.gov

The following interactive data table presents research findings on the thermal degradation of NAD⁺ at high temperatures.

Metabolic Fate of Nicotinamide Adenine Dinucleotide Degradation Products

The byproducts of NAD degradation, primarily nicotinamide and ADP-ribose, are not inert molecules and have distinct metabolic fates within the cell.

Nicotinamide: Nicotinamide is a key precursor for the synthesis of NAD⁺ through the salvage pathway. This pathway is the major source of NAD⁺ in most mammalian tissues. nih.govfrontiersin.org The first and rate-limiting step is catalyzed by the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which converts nicotinamide to nicotinamide mononucleotide (NMN). frontiersin.orgnih.gov Subsequently, NMN is converted to NAD⁺ by nicotinamide mononucleotide adenylyltransferases (NMNATs). nih.gov This recycling mechanism allows cells to efficiently regenerate NAD⁺ from its degradation product. Excess nicotinamide that is not recycled can be methylated by nicotinamide N-methyltransferase (NNMT) to form N-methylnicotinamide, which is then further metabolized and excreted. nih.govresearchgate.net

ADP-ribose: Free ADP-ribose can be further metabolized. In some organisms, it is hydrolyzed by enzymes such as ADP-ribose pyrophosphatase into adenosine monophosphate (AMP) and ribose 5-phosphate. researchgate.netnrel.gov These products can then be readily integrated into central metabolic pathways. For instance, AMP can be phosphorylated to ADP and then ATP, while ribose 5-phosphate is an intermediate in the pentose (B10789219) phosphate (B84403) pathway. nrel.gov In some cellular contexts, ADP-ribose can also be utilized by ADP-ribosyl cyclases to form cyclic ADP-ribose, a calcium-mobilizing second messenger. wikipedia.orgmolbiolcell.org

Cellular Regulation and Homeostasis of Nicotinamide Adenine Dinucleotide

The NAD⁺/NADH Redox Ratio as a Key Cellular Indicator

The ratio of the oxidized form of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) to its reduced form (NADH) is a critical indicator of the cell's redox state and metabolic health. numberanalytics.comnih.gov This balance is pivotal for cellular function as it influences a wide array of biological activities, from energy metabolism to gene expression and DNA repair. numberanalytics.comnumberanalytics.com

NAD⁺ and NADH are central players in the metabolic reactions that convert nutrients into energy. promegaconnections.com NAD⁺ functions as an electron acceptor in catabolic processes like glycolysis and the citric acid cycle, becoming reduced to NADH. numberanalytics.compromegaconnections.com Subsequently, NADH donates these electrons to the mitochondrial electron transport chain, a process that drives the production of ATP, the cell's main energy currency. numberanalytics.compromegaconnections.com

A high NAD⁺/NADH ratio typically signifies an oxidative cellular environment, which is necessary to meet increased energy demands. promegaconnections.com Conversely, a low ratio is associated with reductive stress and can lead to pathological conditions if chronic. promegaconnections.com The metabolic state of a cell heavily influences this ratio. For instance, during fasting, an increase in fatty acid oxidation and a decrease in glycolysis lead to a higher NAD⁺/NADH ratio. numberanalytics.com In contrast, many cancer cells exhibit a lower ratio due to a heightened reliance on glycolysis. numberanalytics.com

The NAD⁺/NADH ratio is not merely a passive reflection of metabolic status but an active regulator of cellular signaling. promegaconnections.com It is crucial for maintaining genomic stability, as NAD⁺ is required for the activity of DNA repair enzymes such as PARP1 and SIRT1. numberanalytics.com A decline in this ratio can impair DNA repair and increase the risk of genomic instability. numberanalytics.com Furthermore, a high NAD⁺/NADH ratio can enhance cellular resistance to stress, while a low ratio can increase susceptibility to stress and apoptosis. numberanalytics.com

Dysregulation of the NAD⁺/NADH ratio is implicated in a variety of health problems, including metabolic disorders, neurodegenerative diseases, and cardiovascular conditions. promegaconnections.com For example, a depletion of the cellular NAD⁺ pool is linked to impaired neuronal plasticity and cellular senescence. promegaconnections.com

The following table provides a summary of the typical NAD⁺/NADH ratios observed in different cellular compartments and their significance:

| Cellular Compartment | Typical NAD⁺/NADH Ratio | Significance |

| Cytosol | High (around 700) nih.gov | Facilitates glycolytic flux |

| Mitochondria | Low (around 7-8) nih.govnih.gov | Drives oxidative phosphorylation |

This table presents generalized ratios, which can vary depending on cell type and metabolic conditions.

Dynamic Equilibrium Between Biosynthesis and Catabolism

The cellular concentration of Nicotinamide Adenine Dinucleotide (NAD⁺) is maintained through a delicate and dynamic balance between its biosynthesis and catabolism. mdpi.com This equilibrium is crucial for cellular homeostasis, as NAD⁺ is not only a key cofactor in redox reactions but also a substrate for various signaling enzymes. tandfonline.comnih.gov

NAD⁺ Biosynthesis:

Cells synthesize NAD⁺ through several pathways:

De Novo Synthesis: This pathway starts from the amino acid tryptophan. nih.govembopress.org In mammals, the conversion of tryptophan to N-formylkynurenine, catalyzed by either tryptophan-2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO), is the initial and rate-limiting step. embopress.org This pathway primarily occurs in the cytosol. embopress.org

Preiss-Handler Pathway: This pathway utilizes nicotinic acid (NA) as a precursor. nih.gov Nicotinate (B505614) phosphoribosyltransferase (NAPRT) converts NA to nicotinic acid mononucleotide (NaMN), which is then adenylated to form nicotinic acid adenine dinucleotide (NaAD). nih.gov Finally, NAD synthetase (NADS) amidates NaAD to produce NAD⁺. researchgate.net

Salvage Pathway: This is the major pathway for NAD⁺ synthesis in mammals, recycling nicotinamide (NAM), a byproduct of NAD⁺-consuming reactions. researchgate.netnih.gov Nicotinamide phosphoribosyltransferase (NAMPT) converts NAM to nicotinamide mononucleotide (NMN). embopress.org NMN is then converted to NAD⁺ by nicotinamide mononucleotide adenylyltransferases (NMNATs). embopress.org Nicotinamide riboside (NR) can also feed into this pathway, being converted to NMN by nicotinamide riboside kinases (NRKs). researchgate.net

NAD⁺ Catabolism:

NAD⁺ is consumed by several families of enzymes in reactions that are distinct from its role in redox metabolism. nih.gov These enzymes cleave NAD⁺ into nicotinamide (NAM) and an ADP-ribose derivative. tandfonline.com

Sirtuins (SIRTs): These are NAD⁺-dependent deacetylases and ADP-ribosyltransferases that play critical roles in gene expression, metabolism, and aging. tandfonline.com

Poly(ADP-ribose) polymerases (PARPs): These enzymes are primarily involved in DNA repair and the maintenance of genomic stability. nih.govmdpi.com Upon detecting DNA damage, PARPs utilize NAD⁺ to synthesize poly(ADP-ribose) chains on target proteins. mdpi.com

CD38 and CD157: These are ectoenzymes that function as NAD⁺ glycohydrolases, hydrolyzing NAD⁺ to ADP-ribose and nicotinamide. nih.gov They are involved in calcium signaling. tandfonline.com

Sterile Alpha and TIR Motif Containing 1 (SARM1): This enzyme also possesses NADase activity and is involved in neuronal degeneration. nih.gov

The constant consumption of NAD⁺ by these enzymes necessitates its continuous resynthesis to maintain cellular pools. nih.gov The dynamic interplay between these biosynthetic and catabolic pathways allows the cell to adjust its NAD⁺ levels in response to various physiological and environmental stimuli. nih.gov

The following table summarizes the key enzymes involved in NAD⁺ biosynthesis and catabolism:

| Process | Enzyme | Substrate(s) | Product(s) |

| De Novo Synthesis | Tryptophan-2,3-dioxygenase (TDO), Indoleamine 2,3-dioxygenase (IDO) | Tryptophan | N-formylkynurenine |

| Preiss-Handler Pathway | Nicotinate phosphoribosyltransferase (NAPRT) | Nicotinic acid | Nicotinic acid mononucleotide (NaMN) |

| Nicotinamide mononucleotide adenylyltransferase (NMNAT) | NaMN, ATP | Nicotinic acid adenine dinucleotide (NaAD) | |

| NAD synthetase (NADS) | NaAD, Glutamine, ATP | NAD⁺, Glutamate, AMP, PPi | |

| Salvage Pathway | Nicotinamide phosphoribosyltransferase (NAMPT) | Nicotinamide, PRPP | Nicotinamide mononucleotide (NMN) |

| Nicotinamide riboside kinase (NRK) | Nicotinamide riboside, ATP | NMN | |

| Nicotinamide mononucleotide adenylyltransferase (NMNAT) | NMN, ATP | NAD⁺ | |

| Catabolism | Sirtuins (SIRTs) | NAD⁺, Acetylated protein | Deacetylated protein, Nicotinamide, O-acetyl-ADP-ribose |

| Poly(ADP-ribose) polymerases (PARPs) | NAD⁺ | Poly(ADP-ribose), Nicotinamide | |

| CD38, CD157 | NAD⁺ | ADP-ribose, Cyclic ADP-ribose, Nicotinamide | |

| SARM1 | NAD⁺ | ADP-ribose, Nicotinamide |

Intracellular Compartmentalization of Nicotinamide Adenine Dinucleotides

The subcellular compartmentalization of nicotinamide adenine dinucleotide (NAD) pools is a critical aspect of its metabolism and signaling functions. nih.gov Distinct and independently regulated pools of NAD⁺, NADH, and their phosphorylated counterparts exist within different organelles, including the nucleus, mitochondria, cytoplasm, and peroxisomes. nih.govnih.gov This separation allows for the specific regulation of metabolic pathways and NAD⁺-dependent signaling events within each compartment. nih.gov

Mitochondrial NAD Pool: The mitochondria maintain a distinct NAD pool that is physically separated from the cytoplasm. nih.gov The inner mitochondrial membrane is generally impermeable to NAD⁺ and NADH, necessitating shuttle systems, such as the malate-aspartate and glycerol-3-phosphate shuttles, to transport reducing equivalents from cytosolic NADH into the mitochondria. nih.govresearchgate.net Mitochondria also possess their own machinery for NAD⁺ synthesis. nih.gov The enzyme NMNAT3 is located within the mitochondrial matrix and is responsible for the local synthesis of NAD⁺ from NMN. tandfonline.comresearchgate.net This mitochondrial NAD⁺ is essential for the activity of mitochondrial sirtuins (SIRT3, SIRT4, and SIRT5), which regulate key metabolic enzymes. tandfonline.com The NAD⁺/NADH ratio within the mitochondria is significantly lower than in the cytoplasm, reflecting the high rate of oxidative phosphorylation. nih.gov

Nuclear and Cytosolic NAD Pools: The nuclear and cytosolic NAD⁺ pools are thought to be interconnected, with NAD⁺ and its precursors able to diffuse through the nuclear pore complex. researchgate.netnih.gov However, the dynamic regulation of NAD⁺ synthesis and consumption in each compartment can create localized concentration gradients. nad.com In the nucleus, NAD⁺ is a critical substrate for PARPs and sirtuins (SIRT1, SIRT6, and SIRT7), which are involved in DNA repair, chromatin remodeling, and gene expression. researchgate.netresearchgate.net The synthesis of NAD⁺ in these compartments is catalyzed by NMNAT1 (predominantly nuclear) and NMNAT2 (Golgi-associated and cytoplasmic). tandfonline.com In the cytoplasm, NAD⁺ is a crucial cofactor for glycolysis. nih.gov

Peroxisomal and Endoplasmic Reticulum NAD Pools: Distinct NAD⁺ pools have also been identified in peroxisomes and the endoplasmic reticulum. nih.gov The peroxisomal NAD pool can be supplied by the import of NAD⁺ from the cytosol via the carrier protein SLC25A17. tandfonline.com Within the peroxisome, NAD⁺ can be hydrolyzed to NMN and AMP by the Nudix hydrolase NUDT12. tandfonline.com More recently, NAD⁺-dependent enzymes, such as the mono-ADP-ribosyltransferase ARTD15 (also known as PARP16), have been found to be associated with the endoplasmic reticulum, suggesting a role for NAD⁺ in processes such as the unfolded protein response. nih.gov

This compartmentalization of NAD metabolism allows for the precise spatial and temporal control of cellular processes. nih.gov For example, changes in cytoplasmic NAD⁺ synthesis can specifically impact nuclear NAD⁺ levels and, consequently, the activity of nuclear enzymes like PARP-1, thereby influencing gene expression. nih.gov

The following table summarizes the key enzymes and functions of NAD in different cellular compartments:

| Compartment | Key NAD⁺ Synthesizing Enzymes | Key NAD⁺ Consuming Enzymes | Primary Functions of NAD |

| Mitochondria | NMNAT3 | SIRT3, SIRT4, SIRT5, PARP1 | Oxidative phosphorylation, regulation of metabolic enzymes |

| Nucleus | NMNAT1 | SIRT1, SIRT6, SIRT7, PARPs | DNA repair, gene expression, chromatin regulation |

| Cytoplasm/Golgi | NMNAT2, NAMPT | SIRT2 | Glycolysis, redox balance |

| Peroxisomes | (Import via SLC25A17) | NUDT12 | Fatty acid oxidation |

| Endoplasmic Reticulum | - | ARTD15/PARP16 | Unfolded protein response |

Transcriptional and Post-Translational Regulation of Nicotinamide Adenine Dinucleotide Metabolizing Enzymes

The expression and activity of enzymes involved in nicotinamide adenine dinucleotide (NAD⁺) metabolism are tightly regulated at both the transcriptional and post-translational levels. This intricate control ensures that NAD⁺ homeostasis is maintained and can be dynamically adjusted in response to cellular needs and environmental cues.

Transcriptional Regulation:

The genes encoding NAD⁺ biosynthetic enzymes are subject to complex transcriptional control. For example, the expression of nicotinamide phosphoribosyltransferase (NAMPT), a rate-limiting enzyme in the salvage pathway, is modulated by various transcription factors. numberanalytics.com The sirtuin SIRT1 can deacetylate and activate transcription factors that promote NAMPT expression. numberanalytics.com Additionally, signaling pathways like the AMPK pathway can activate the transcription of NAD⁺ biosynthesis genes. numberanalytics.com

In bacteria, the regulation of NAD⁺ metabolism has been studied in more detail. The NadR protein in Escherichia coli and Salmonella acts as a NAD⁺-responsive repressor of genes involved in both de novo and salvage pathways. oup.comoup.com In the presence of NAD⁺, NadR binds to a specific DNA operator sequence to repress transcription. oup.com Another family of transcriptional regulators, termed NrtR, has been identified in a broad range of bacteria. nih.govresearchgate.net These regulators are composed of a DNA-binding domain and a Nudix-like domain that is thought to bind an effector molecule, such as ADP-ribose, which in turn modulates the regulator's DNA binding activity. nih.gov

Post-Translational Regulation:

The activity of NAD⁺ metabolizing enzymes is also controlled by post-translational modifications. These modifications can rapidly alter enzyme function without changing protein levels.

Phosphorylation: The AMP-activated protein kinase (AMPK) pathway, a key sensor of cellular energy status, can phosphorylate and activate key enzymes involved in NAD⁺ biosynthesis. numberanalytics.com

Acetylation/Deacetylation: Sirtuins, which are themselves NAD⁺-dependent, can regulate the activity of other enzymes through deacetylation. For instance, SIRT1 can deacetylate and activate transcription factors that control the expression of NAD⁺ biosynthetic genes. numberanalytics.com SIRT6 has been shown to be regulated by the activity of NAMPT. mdpi.com